Triisopropylphosphine oxide
Description
Overview of Phosphine (B1218219) Oxides as a Class of Donor Ligands and Reagents
Phosphine oxides are a class of organophosphorus compounds with the general formula OPR₃, where R represents alkyl or aryl groups. wikipedia.org The central phosphorus atom is tetrahedral, and the P=O bond is highly polar. ru.nl This polarity allows phosphine oxides to act as effective Lewis bases, readily binding to metal ions.
In coordination chemistry, phosphine oxides are valuable as ligands. wikipedia.org They can stabilize metal complexes and influence their reactivity. umn.edu The electronic and steric properties of phosphine oxide ligands can be systematically modified by changing the R groups, which allows for the fine-tuning of catalyst performance in homogeneous catalysis. umb.edusigmaaldrich.com For instance, they have been employed in transition metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net Beyond their role as ligands, phosphine oxides are also generated as by-products in important organic reactions like the Wittig reaction. wikipedia.orgru.nl
Secondary phosphine oxides (SPOs), with the formula R₂P(O)H, are particularly versatile. They exist in tautomeric equilibrium with phosphinous acids (R₂POH), which allows them to act as trivalent phosphine ligands upon metal coordination. rsc.org This dual nature makes SPOs useful in a broad range of catalytic reactions, including the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. researchgate.net
Significance of P(iPr)3O in Contemporary Chemical Research
Triisopropylphosphine (B1582976) oxide (P(iPr)3O) distinguishes itself within the phosphine oxide family primarily due to the steric bulk imparted by its three isopropyl groups. This steric hindrance significantly influences the stability and reactivity of the metal complexes it forms. The parent phosphine, triisopropylphosphine, is known for its large ligand cone angle of 160°, a measure of its steric bulk. wikipedia.org This characteristic is largely translated to its oxide.
The significance of P(iPr)3O in modern research is multifaceted. It is investigated for its potential applications in catalysis, where its steric properties can lead to high selectivity in reactions. smolecule.com It also serves as a crucial ancillary ligand in the study of coordination chemistry, helping to create specific coordination environments around a metal center. rsc.org The stability of P(iPr)3O also makes it a useful, air-stable precursor or reference compound in various chemical studies. umn.edu
Scope and Focused Areas of P(iPr)3O Investigations
Current academic research on Triisopropylphosphine oxide is concentrated on several key areas:
Coordination Chemistry: A primary focus is on the synthesis and characterization of novel metal complexes incorporating the P(iPr)3O ligand. researchgate.net Researchers are exploring its coordination behavior with a wide range of metals, including lanthanides and transition metals, to understand how its steric and electronic properties influence the geometry and stability of the resulting complexes. researchgate.netsoton.ac.uk
Homogeneous Catalysis: P(iPr)3O is being explored as a ligand in various homogeneous catalytic reactions. This includes its application in cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. rsc.orgnih.gov There is also interest in its role in C-H activation reactions, a field focused on the direct functionalization of otherwise inert carbon-hydrogen bonds. unizar.esacs.orgnih.gov
Materials Science: The properties of P(iPr)3O make it a candidate for applications in materials science. For example, phosphine oxides, in general, are used as stabilizing agents in the synthesis of nanomaterials like quantum dots. wikipedia.org The specific attributes of P(iPr)3O are being investigated for their potential to control the growth and properties of such materials.
Structure
3D Structure
Properties
IUPAC Name |
2-di(propan-2-yl)phosphorylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OP/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGQQFKEOIGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334021 | |
| Record name | ((CH3)2CH)3P=O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17513-58-5 | |
| Record name | ((CH3)2CH)3P=O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Formation Pathways of P Ipr 3o
Oxidative Conversion of Triisopropylphosphine (B1582976)
The direct oxidation of the phosphorus(III) center in triisopropylphosphine to the phosphorus(V) oxide is a common and efficient method for preparing triisopropylphosphine oxide.
Hydrogen peroxide (H₂O₂) is a widely used and effective oxidant for converting tertiary phosphines to their corresponding oxides. wikipedia.orgrsc.org The reaction of triisopropylphosphine with aqueous hydrogen peroxide readily yields this compound. Often, this reaction initially forms a stable hydrogen peroxide adduct, from which the pure phosphine (B1218219) oxide can be isolated. rsc.orgresearchgate.net
Research has shown that various tertiary phosphines (R₃P) react with 35% aqueous H₂O₂ to produce the corresponding phosphine oxide-hydrogen peroxide adducts, R₃P=O·(H₂O₂)ₓ. rsc.orgresearchgate.net The stability and stoichiometry of these adducts can vary. For instance, the treatment of related organophosphorus compounds, such as triisopropylphosphine sulfide (B99878) (i-Pr₃PS), with H₂O₂ also results in complete conversion to this compound (i-Pr₃PO). acs.org The general mechanism for less basic phosphines involves a straightforward oxidation by hydrogen peroxide. wikipedia.org
| Reactant | Oxidizing Agent | Primary Product | Key Finding | Reference |
|---|---|---|---|---|
| Tertiary Phosphines (R₃P) | Aqueous Hydrogen Peroxide (35%) | R₃P=O·(H₂O₂)ₓ Adducts | Forms stable peroxide adducts which can be later decomposed to the pure oxide. | rsc.orgresearchgate.net |
| i-Pr₃PS | Hydrogen Peroxide | i-Pr₃PO | Demonstrates complete conversion of a related phosphine sulfide to the oxide. | acs.org |
Trialkylphosphines, including triisopropylphosphine, are susceptible to oxidation by atmospheric oxygen. wikipedia.org This autoxidation can occur at room temperature, converting the phosphine into its oxide. wikipedia.orgwikipedia.orgwikipedia.org Consequently, to prevent this often-undesirable reaction, triisopropylphosphine and other reactive phosphines are typically handled using air-free techniques. wikipedia.org
The reaction with molecular oxygen can also be facilitated under specific conditions, such as in the presence of metal complexes or through photo-sensitization. researchgate.net For example, osmium(IV)-hydride complexes containing triisopropylphosphine ligands have been shown to react with molecular oxygen from the air, leading to the formation of osmium(VI)-dioxo species, which implies the potential for phosphine oxidation. unizar.es In another instance, the thermolysis of a bis(triisopropylphosphine)nickel(0) complex at 60 °C was found to produce this compound as one of the products. researchgate.net
| Reactant/System | Oxidant | Condition | Product | Observation | Reference |
|---|---|---|---|---|---|
| Trialkylphosphines (general) | Atmospheric O₂ | Room Temperature | R₃PO | Spontaneous oxidation often occurs, necessitating air-free handling. | wikipedia.orgwikipedia.org |
| ((i)Pr₃P)₂Ni(η²-CO₂) | Internal/Trace O₂ | Thermolysis (60 °C) | (i)Pr₃P=O | P(iPr)₃O is formed as a byproduct of the complex's decomposition. | researchgate.net |
| Osmium(IV)-hydride complexes with P(iPr)₃ | Atmospheric O₂ | Room Temperature | trans-OsO₂Cl₂(PⁱPr₃)₂ | The metal center activates molecular oxygen, facilitating oxidation. | unizar.es |
Nitric oxide (NO) is a competent oxidizing agent for organic phosphines. The reaction between a triaryl- or trialkylphosphine and nitric oxide stoichiometrically produces the corresponding phosphine oxide and nitrous oxide (N₂O). researchgate.net This general reactivity pattern is applicable to triisopropylphosphine.
Disulfides can also induce the oxidation of phosphines to phosphine oxides, particularly in the presence of water, which acts as the oxygen source. mdpi.com Studies on phosphine gold(I) thiolate complexes reacting with disulfides have shown the formation of phosphine oxide. mdpi.com The reaction rate is influenced by the electronic properties of the disulfide, with electron-withdrawing substituents accelerating the formation of the phosphine oxide. mdpi.com In a specific study involving an auranofin analog with a triisopropylphosphine ligand, oxidation to this compound was observed. acs.org
P(iPr)₃O as a Derived Species or Byproduct in Organic Synthesis
This compound is frequently generated as a byproduct in a variety of important organic reactions where triisopropylphosphine is employed as a stoichiometric reagent. The high stability of the P=O bond in the phosphine oxide provides the thermodynamic driving force for these transformations.
Notable examples include the Wittig and Appel reactions. wikipedia.orgwikipedia.org In the Wittig reaction, a phosphonium (B103445) ylide (derived from a phosphine) reacts with a ketone or aldehyde to form an alkene and a phosphine oxide. wikipedia.orggoogle.com Similarly, in the Appel reaction, which converts alcohols to alkyl halides, the phosphine reagent is consumed and converted to its oxide. wikipedia.org While triphenylphosphine (B44618) is most commonly associated with these reactions, the underlying chemistry allows for the use of other phosphines like triisopropylphosphine, which would analogously produce this compound. The removal of these stable phosphine oxide byproducts can sometimes present a challenge in product purification. acs.org
Furthermore, in organometallic chemistry, the oxidation of a phosphine ligand to its oxide can occur during the course of a reaction. As mentioned previously, the thermal decomposition of a nickel(0) complex containing triisopropylphosphine ligands resulted in the formation of P(iPr)₃O. researchgate.net
Coordination Chemistry and Ligand Behavior of P Ipr 3o
Fundamental Principles of P(iPr)3O Coordination to Metal Centers
The coordination of triisopropylphosphine (B1582976) oxide to metal centers is primarily dictated by the electronic and steric characteristics of the ligand. As a phosphine (B1218219) oxide, P(iPr)3O is a hard Lewis base, readily donating electron density from the oxygen atom to a metal center. The P=O bond in phosphine oxides is highly polar, with a significant partial negative charge on the oxygen atom, making it an effective donor.
Coordination with f-Block Elements (Lanthanides)
The coordination chemistry of P(iPr)3O with f-block elements, particularly the lanthanides, has been a subject of significant research interest. The hard nature of both the lanthanide ions and the phosphine oxide oxygen atom leads to strong coordination.
Complexes of lanthanide nitrates with triisopropylphosphine oxide have been synthesized and structurally characterized. The reaction of lanthanide nitrates with P(iPr)3O typically yields complexes with the general formula [Ln(NO3)3(P(iPr)3O)n], where 'n' is influenced by the size of the lanthanide ion. For the lighter, larger lanthanides from Lanthanum (La) to Europium (Eu), well-defined complexes with a 1:3 metal-to-ligand ratio, [Ln(NO3)3(P(iPr)3O)3], are formed.
For the heavier, smaller lanthanides, mixtures of [Ln(NO3)3(P(iPr)3O)3] and [Ln(NO3)3(P(iPr)3O)2] are often obtained. Analytically pure 1:2 complexes, [Ln(NO3)3(P(iPr)3O)2], have been isolated for Ytterbium (Yb) and Lutetium (Lu). Single crystal X-ray diffraction studies have confirmed the structures of several of these complexes, revealing detailed information about bond lengths, bond angles, and coordination geometries.
| Lanthanide (Ln) | Stoichiometry (Ln:P(iPr)3O) | Complex Formula |
|---|---|---|
| La - Eu | 1:3 | [Ln(NO3)3(P(iPr)3O)3] |
| Heavier Lanthanides | Mixtures of 1:3 and 1:2 | [Ln(NO3)3(P(iPr)3O)3] and [Ln(NO3)3(P(iPr)3O)2] |
| Yb, Lu | 1:2 | [Ln(NO3)3(P(iPr)3O)2] |
Phosphine oxides are known to be effective extractants in liquid-liquid extraction processes for the separation of metal ions. The selective extraction of lanthanides is a critical process in various technologies, including the recycling of rare-earth elements. The separation is often challenging due to the similar chemical properties of the lanthanide ions.
The principle behind their use in separation lies in the selective formation of metal-ligand complexes that are soluble in an organic phase. While specific studies focusing solely on P(iPr)3O for lanthanide separation are not extensively documented, the behavior of analogous trialkylphosphine oxides, such as trioctylphosphine (B1581425) oxide (TOPO), provides significant insight. In synergistic extraction systems, a combination of a β-diketone and a neutral ligand like a phosphine oxide can lead to highly selective extraction of lanthanoids. The phosphine oxide enhances the extractability of the metal ions by forming stable adducts with the metal-β-diketonate complex.
The steric bulk of the alkyl groups on the phosphine oxide can influence the separation factor between different lanthanides. The larger ionic radii of the lighter lanthanides may accommodate a different number of bulky phosphine oxide ligands compared to the smaller, heavier lanthanides, leading to differences in their extraction behavior. It is therefore plausible that the significant steric bulk of P(iPr)3O could be exploited to achieve selective separation of lanthanide ions.
Supramolecular Chemistry and Non-Covalent Interactions Involving P(iPr)₃O
The study of supramolecular chemistry involves understanding and utilizing non-covalent interactions to build larger, organized molecular assemblies. The highly polar P=O bond in this compound makes it a key component for engaging in such interactions.
Hydrogen Bonding in Crystalline and Solution-Phase Systems
The phosphoryl oxygen of tertiary phosphine oxides is a strong hydrogen-bond acceptor. This characteristic allows these molecules to form stable hydrogen bonds with a wide variety of donor species, including water, alcohols, and phenols. These interactions are fundamental to the crystal engineering and supramolecular assembly of phosphine oxide-containing systems. For instance, studies on related compounds like trimethylphosphine (B1194731) oxide have shown that it readily forms hydrates where the phosphine oxide molecules act as acceptors for hydrogen bonds from water molecules, leading to the formation of extended hydrogen-bonded layers in the crystal lattice.
While the potential for this compound to act as a potent hydrogen bond acceptor is clear from the fundamental properties of the P=O group, detailed crystallographic studies of P(iPr)₃O in co-crystals or in its pure solid state that specifically delineate its hydrogen bonding patterns are not widely available in the surveyed literature. Similarly, specific research detailing its hydrogen bonding behavior in solution-phase systems is limited. However, the principles governing simpler alkyl phosphine oxides strongly suggest that P(iPr)₃O would readily participate in such interactions, a property that is crucial for its potential use in designing supramolecular structures.
Host-Guest Chemistry and Self-Assembly Dynamics
Host-guest chemistry relies on the specific recognition and binding between a larger host molecule and a smaller guest molecule, driven by non-covalent forces. The ability of phosphine oxides to form directional and strong hydrogen bonds makes them valuable functional groups in the design of molecular hosts or as guests that can be recognized by appropriate hosts. For example, phosphine oxides can be incorporated into larger molecular scaffolds to create cavities or binding sites that are capable of encapsulating guest molecules through hydrogen bonding.
The formation of diastereomeric complexes between P-stereogenic phosphine oxides and chiral hosts, such as TADDOL derivatives, is a practical application of these principles in enantiomeric separation. This process relies on the formation of specific host-guest associates held together by O-H···O bridges between the host and the phosphine oxide guest researchgate.net. Although this demonstrates the utility of the phosphine oxide group in host-guest interactions, specific studies detailing this compound as a component in designed host-guest systems or self-assembling architectures are not extensively reported. The combination of its strong hydrogen bond accepting capability and its defined steric profile suggests potential for its use in creating predictable, self-assembled supramolecular structures, though this remains an area requiring further exploration.
Advanced Spectroscopic and Structural Characterization of P Ipr 3o and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive method for probing the structure and dynamics of phosphine (B1218219) oxides in both solution and the solid state. The phosphorus-31 nucleus is particularly well-suited for NMR studies due to its 100% natural abundance and spin of ½.
The interaction of the phosphoryl oxygen with Lewis acids or through hydrogen bonds typically leads to a downfield shift in the ³¹P NMR signal. rsc.orgmdpi.com This deshielding effect is a result of the withdrawal of electron density from the phosphorus atom upon coordination of the oxygen atom. The magnitude of this shift can be correlated with the strength of the interaction. mdpi.com For instance, the ³¹P chemical shift of trialkylphosphine oxides has been used as a probe to characterize the acidity of solid catalysts. rsc.org
Solvent effects can also be significant; for example, a notable downfield shift is observed when changing the solvent from benzene to chloroform for some phosphine oxides, indicating specific solvent-solute interactions. researchgate.net Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, complement experimental data by predicting ³¹P chemical shifts and helping to understand the electronic structure of P(iPr)3O and its complexes. mdpi.com
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |
|---|---|---|
| Tributylphosphine (B147548) oxide (Bu₃PO) | C₆D₆ | 42.06 |
| Tributylphosphine oxide (Bu₃PO) | CDCl₃ | 42.61 |
| Bu₃PO·H₂O₂ | C₆D₆ | 49.88 |
| Bu₃PO·H₂O₂ | CDCl₃ | 48.18 |
| Tricyclohexylphosphine oxide (Cy₃PO) | C₆D₆ | 49.49 |
| Tricyclohexylphosphine oxide (Cy₃PO) | CDCl₃ | 52.12 |
| Cy₃PO·H₂O₂ | C₆D₆ | 53.30 |
| Cy₃PO·H₂O₂ | CDCl₃ | 55.30 |
Variable temperature (VT) NMR spectroscopy is an indispensable tool for investigating dynamic processes such as chemical exchange, conformational changes, and fluxional behavior in P(iPr)3O adducts. researchgate.netrsc.orgrsc.org By recording NMR spectra at different temperatures, it is possible to move from a fast-exchange regime, where an average signal is observed, to a slow-exchange regime, where individual species are resolved.
A classic application of this technique is the study of exchange kinetics. For example, in a study of a 3:2 adduct between phenol (B47542) and triphenylphosphine (B44618) oxide (TPPO), VT ³¹P NMR experiments were used to determine the kinetics of phenol molecules exchanging between two different TPPO moieties. researchgate.netrsc.org A coalescence temperature was identified at 247 K, below which two distinct phosphorus signals were observed. researchgate.netrsc.org From the analysis of the line shapes over a range of temperatures (bandshape analysis), thermodynamic parameters like the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the exchange process were calculated. researchgate.net Similarly, VT-NMR has been employed to study the exchange of triethylphosphine (B1216732) oxide adsorbed on silica (B1680970) surfaces, where signal broadening upon cooling indicated a slowing of the exchange rate between different surface sites. rsc.org Such studies provide critical information on the lability and stability of bonds in P(iPr)3O adducts.
For complex adducts of P(iPr)3O, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to resolve overlapping signals and establish connectivity between different nuclei, providing unambiguous structure elucidation. nih.govyoutube.comsdsu.edupressbooks.pubcolumbia.edu
COSY (Correlation Spectroscopy) : A homonuclear correlation experiment, typically ¹H-¹H COSY, reveals scalar couplings between protons, helping to identify spin systems within the isopropyl groups of P(iPr)3O or in the co-ligands of its adducts. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This two-dimensional experiment correlates nuclei of different types that are separated by a single bond, most commonly ¹H and ¹³C. youtube.comsdsu.edupressbooks.pubcolumbia.edu An HSQC spectrum of a P(iPr)3O adduct would show correlations between each proton and the carbon atom it is directly attached to, allowing for definitive assignment of ¹H and ¹³C signals.
X-ray Crystallography
Single-crystal X-ray diffraction is the primary method for determining the precise molecular geometry of P(iPr)3O and its adducts. tamu.edunih.govmdpi.comrsc.org Structural analysis of related phosphine oxides reveals key features of the P=O bond. In trimethylphosphine (B1194731) oxide, the P=O bond length was determined to be 1.489(6) Å, while the P–C bond lengths were approximately 1.77 Å. publish.csiro.au For trivinylphosphine oxide, the P=O bond length is reported as 1.486 (2) Å. nih.govmdpi.com This is shorter than the sum of the single-bond radii of phosphorus and oxygen, indicating significant double bond character. nih.govmdpi.com
In adducts, the P=O bond length is expected to increase upon coordination to a Lewis acid or participation in a hydrogen bond. Crystal structures of various phosphine oxide adducts, such as with hydrogen peroxide or metal ions, have been determined, revealing the geometry of coordination. tamu.edursc.org For example, the structure of a dimeric hydrogen peroxide adduct of tricyclohexylphosphine oxide, [Cy₃PO·(H₂O₂)]₂, shows a cyclic arrangement where six oxygen atoms form a chair conformation. tamu.edursc.org The Crystallography Open Database (COD) contains crystal structure data for triisopropylphosphine (B1582976) oxide, making its precise solid-state geometry accessible for analysis. nih.gov
| Compound | P=O Bond Length (Å) | Mean P–C Bond Length (Å) | Mean O–P–C Angle (°) | Mean C–P–C Angle (°) |
|---|---|---|---|---|
| Trimethylphosphine oxide (Me₃PO) | 1.489(6) | 1.771 | 113.1 | 105.9 |
| Triphenylphosphine oxide (Ph₃PO) | 1.46 | 1.76 | - | - |
| Trivinylphosphine oxide (TVPO) | 1.486(2) | 1.789 | - | - |
| Tributylphosphine oxide (Bu₃PO) | 1.489(2) | 1.798 | 113.0 | 105.6 |
The crystal packing of P(iPr)3O and its adducts is governed by a variety of intermolecular interactions, including hydrogen bonds, and weaker van der Waals forces. The highly polar P=O group is a strong hydrogen bond acceptor, a feature that often dictates the supramolecular structure. iucr.orgresearchgate.net
In the crystal structure of trimethylphosphine oxide dihydrate, for example, the P=O group acts as a hydrogen bond acceptor from the water molecules, which in turn act as both donors and acceptors, forming extensive hydrogen-bonded layers. iucr.org The analysis of crystal packing in a series of Ph₃XSₙXPh₃ compounds reveals common motifs like the "sixfold phenyl embrace" (6PE), where phenyl groups from neighboring molecules interlock to create stable strand-like structures. rsc.org While P(iPr)3O lacks aromatic rings, the bulky isopropyl groups will similarly play a crucial role in determining the efficiency of crystal packing through steric interactions and weak C–H···O or C–H···π contacts where applicable. The study of these packing motifs is essential for understanding polymorphism, solubility, and other material properties of P(iPr)3O and its derivatives. mdpi.com
Vibrational Spectroscopy (IR)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for investigating the electronic and structural environment of the P=O group in triisopropylphosphine oxide. The frequency of the P=O stretching vibration is highly sensitive to the nature of intermolecular interactions, making it an excellent probe for studying complex formation.
P=O Stretching Frequencies as Probes for Intermolecular Interactions
The P=O stretching vibration in phosphine oxides gives rise to a strong absorption band in the infrared spectrum. The position of this band is a direct indicator of the P=O bond strength, which is in turn influenced by intermolecular interactions such as hydrogen bonding and the formation of adducts.
When this compound acts as a hydrogen bond acceptor, the P=O bond is weakened and elongated due to the donation of electron density from the oxygen atom to the hydrogen bond donor. This weakening of the bond results in a decrease in the P=O stretching frequency, observed as a red shift in the IR spectrum. The magnitude of this shift is directly proportional to the strength of the intermolecular interaction.
Theoretical studies on the simpler analogue, trimethylphosphine oxide (Me3PO), have shown that the formation of halogen-bonded complexes leads to a significant lowering of the P=O stretching frequency. mdpi.com For instance, the calculated P=O stretching frequency for free Me3PO is 1268 cm⁻¹, and upon complexation, this frequency can shift by as much as 50 cm⁻¹. mdpi.com This principle is directly applicable to this compound, where the formation of adducts with various Lewis acids or hydrogen bond donors will result in a measurable decrease in its characteristic P=O stretching frequency.
Experimental studies on the hydrogen peroxide adducts of other trialkylphosphine oxides provide concrete evidence for this phenomenon. For example, the IR spectrum of a tributylphosphine oxide · (H₂O₂)ₓ adduct shows a significant shift of the P=O band to a lower wavenumber (1123 cm⁻¹) compared to the free phosphine oxide. tamu.edu This shift is indicative of the decreased P=O bond order resulting from strong hydrogen bonding interactions with hydrogen peroxide. tamu.edu A similar effect is observed in adducts with water, where the P=O stretching frequency is also found at a lower wavenumber. tamu.edu
| Compound | Interaction | P=O Stretching Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Trimethylphosphine oxide (calculated) | Free | 1268 | mdpi.com |
| Tributylphosphine oxide · (H₂O₂)ₓ | Hydrogen Bonding | 1123 | tamu.edu |
| Tributylphosphine oxide · (H₂O)y | Hydrogen Bonding | 1140 | tamu.edu |
Correlating IR Shifts with Hydrogen Bond Strength and Geometry
The magnitude of the red shift in the P=O stretching frequency (Δν(P=O)) provides a quantitative measure of the hydrogen bond strength. A larger Δν(P=O) indicates a stronger hydrogen bond. This correlation allows for the estimation of thermodynamic parameters of hydrogen bond formation, such as the enthalpy of complexation (ΔH).
Theoretical calculations on a large set of hydrogen-bonded complexes of trimethylphosphine oxide with various proton donors have established clear correlations between the calculated P=O stretching frequency shift and the hydrogen bond energy. mdpi.comresearchgate.net This relationship can be rationalized by the fact that stronger complexes involve a greater degree of electron density transfer, leading to a more significant weakening of the P=O bond and a larger frequency shift. mdpi.com
Furthermore, the geometry of the hydrogen bond also influences the IR shift. The linearity of the P=O···H-X bond and the distance between the oxygen and hydrogen atoms are critical factors. Generally, a more linear and shorter hydrogen bond will result in a larger frequency shift, reflecting a stronger interaction. While detailed experimental data correlating IR shifts with the precise geometry of this compound adducts are not extensively available, the principles derived from studies on similar phosphine oxides are directly applicable.
| Complexation Energy (kJ/mol) | Calculated P=O Frequency Shift (Δν, cm⁻¹) | Reference |
|---|---|---|
| 0 - 124 | up to ~50 | mdpi.com |
Complementary Spectroscopic Methods (e.g., Mass Spectrometry)
Mass spectrometry provides valuable information regarding the molecular weight and fragmentation patterns of this compound and its adducts. While detailed, publicly available mass spectra specifically for this compound are limited, general fragmentation behaviors of trialkylphosphine oxides can be inferred.
Upon electron ionization, trialkylphosphine oxides typically exhibit a molecular ion peak (M⁺·). A common fragmentation pathway involves the loss of an alkyl radical, leading to the formation of a stable, even-electron cation. For this compound, the loss of an isopropyl radical (C₃H₇) would be an expected fragmentation, resulting in a fragment ion at m/z [M - 43]⁺. Another potential fragmentation pathway is the loss of an alkene (propene, C₃H₆) through a rearrangement process, leading to a fragment at m/z [M - 42]⁺·.
The PubChem database indicates the existence of mass spectrometry data for this compound from the NIST Mass Spectrometry Data Center, though the spectrum itself is not readily accessible in all public views. nih.gov Analysis of the mass spectra of related compounds, such as trimethylphosphine oxide, shows characteristic fragmentation patterns that aid in structural elucidation. nist.gov
The study of adducts of this compound by mass spectrometry can be more complex. Depending on the ionization method and the stability of the adduct, the molecular ion of the entire complex may be observed. More commonly, in-source fragmentation or collision-induced dissociation (CID) would lead to the dissociation of the adduct, with the spectrum being dominated by the ions of the individual components.
Computational and Theoretical Investigations of P Ipr 3o
Quantum Chemical Studies
Quantum chemical studies utilize the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are central to understanding the intrinsic characteristics of P(iPr)₃O.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organophosphorus compounds. nih.govnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like triisopropylphosphine (B1582976) oxide. DFT calculations are used to determine the molecule's geometric structure, electronic distribution, and chemical reactivity.
Key aspects explored using DFT include:
Electronic Structure: DFT is used to optimize the molecular geometry, predicting bond lengths and angles. For phosphine (B1218219) oxides, a central point of interest is the nature of the phosphorus-oxygen (P=O) bond, which is shorter than a single bond, indicating a significant double bond character. mdpi.com Calculations also provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
Stability and Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov For P(iPr)₃O, the MEP would show a region of high negative potential around the phosphoryl oxygen, confirming its role as a primary site for electrophilic attack and its strong hydrogen and halogen bond accepting capabilities. Other descriptors derived from DFT, such as chemical hardness and Fukui functions, can further quantify and predict the molecule's reactivity towards different chemical species. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis is often paired with DFT calculations to provide a deeper understanding of bonding and orbital interactions. nih.gov It can quantify the charge distribution on individual atoms and describe the donor-acceptor interactions between filled and empty orbitals, which stabilize the molecule. nih.gov For P(iPr)₃O, NBO analysis would detail the hybridization of the phosphorus and oxygen atoms and the nature of the σ- and π-contributions to the P=O bond.
Table 1: Representative DFT-Calculated Parameters for Phosphine Oxides
| Parameter | Description | Typical Calculated Value | Reference |
| P=O Bond Length | The distance between the phosphorus and oxygen atoms. | 1.48 - 1.51 Å | mdpi.com |
| P–C Bond Length | The distance between the phosphorus and adjacent carbon atoms. | ~1.82 Å | mdpi.com |
| O=P–C Bond Angle | The angle formed by the O, P, and C atoms. | ~112° - 114° | N/A |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | ~4.2 - 4.4 eV | nih.gov |
Note: The values in the table are representative for trialkylphosphine oxides as specific computational studies on triisopropylphosphine oxide are not broadly available. The exact values for P(iPr)₃O would vary based on the specific functional and basis set used in the calculation.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. osti.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results for thermodynamic properties and conformational analysis. researchgate.netnih.gov
For trialkylphosphine oxides, ab initio calculations have been employed to:
Determine Thermodynamic Stability: These methods can accurately compute the total electronic energy of the molecule, from which thermodynamic quantities like enthalpy of formation (ΔH), Gibbs free energy (ΔG), and entropy (S) can be derived. researchgate.netjust.edu.jo Such calculations are crucial for understanding the stability of different conformers (rotational isomers) of P(iPr)₃O, which arise from the rotation of the isopropyl groups around the P–C bonds.
Analyze Conformational Landscapes: The bulky isopropyl groups in P(iPr)₃O create a complex conformational landscape. Ab initio calculations can map this landscape by optimizing the geometry of various possible conformers and calculating their relative energies. This analysis helps identify the most stable (lowest energy) conformation and the energy barriers for rotation between different conformers. researchgate.net
Investigate Dimerization: Ab initio methods have been used to study the homodimers of trialkylphosphine oxides, investigating the binding energies and the enthalpic and entropic contributions to the Gibbs free energy of dimerization. researchgate.net These studies help to understand the intermolecular forces that govern the behavior of P(iPr)₃O in condensed phases.
Modeling of P(iPr)₃O Interaction Energetics
A significant feature of this compound is the high polarity of its P=O bond, which makes the oxygen atom a potent Lewis base. This property governs its ability to form strong non-covalent interactions and coordinate to metal centers. Computational modeling is essential for quantifying the strength and nature of these interactions.
The oxygen atom of P(iPr)₃O is an excellent hydrogen bond and halogen bond acceptor. Theoretical methods, particularly DFT, are extensively used to study these non-covalent interactions. nih.govnih.gov
Hydrogen Bonding: Computational studies model the interaction between P(iPr)₃O and various hydrogen bond donors (e.g., water, alcohols, phenols). These calculations can predict the geometry of the hydrogen-bonded complex, including the O···H distance and the P=O···H angle, and determine the binding enthalpy (ΔH). nih.gov For instance, calculations on similar trialkylphosphine oxides complexed with phenol (B47542) have shown binding enthalpies on the order of -14.5 kcal/mol, indicating a very strong hydrogen bond. nih.gov
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. nih.govsemanticscholar.org The oxygen of P(iPr)₃O serves as a strong halogen bond acceptor. DFT calculations have been used to investigate extensive series of complexes between phosphine oxides and various halogen-containing molecules. nih.govsemanticscholar.org These studies reveal correlations between the interaction energy (ΔE), the X···O distance (where X is a halogen), and spectroscopic parameters like the change in the ³¹P NMR chemical shift upon complexation. nih.govsemanticscholar.org The interaction energies can be substantial, ranging up to 124 kJ/mol (~30 kcal/mol) for strong halogen donors. nih.govsemanticscholar.org
Table 2: Representative Calculated Interaction Energies for Halogen Bonding with Trimethylphosphine (B1194731) Oxide
| Halogen Donor (R–X) | Interaction Energy (ΔE, kJ/mol) | X···O Distance (Å) | Reference |
| F-CN | -11.3 | 2.924 | nih.govsemanticscholar.org |
| Cl-CN | -24.4 | 2.721 | nih.govsemanticscholar.org |
| Br-CN | -30.0 | 2.709 | nih.govsemanticscholar.org |
| I-CN | -39.1 | 2.671 | nih.govsemanticscholar.org |
| I-CF₃ | -40.1 | 2.668 | nih.govsemanticscholar.org |
Note: Data is for trimethylphosphine oxide as a model system, illustrating the methodology and trends applicable to P(iPr)₃O. The interaction strength is influenced by the halogen atom and its substituent.
This compound can act as a ligand, coordinating to metal ions through its oxygen atom. Quantum chemical calculations are vital for understanding the energetics of this coordination.
DFT and higher-level ab initio methods are used to calculate the ligand-metal coordination energy, often defined as the energy change for the dissociation of the complex in the gas phase. arxiv.org These calculations provide fundamental insights into the stability of metal complexes containing P(iPr)₃O. Energy decomposition analysis (EDA) can further dissect the total binding energy into distinct physical components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. mdpi.com This analysis helps to elucidate the nature of the metal-ligand bond, which for phosphine oxides is typically dominated by strong electrostatic interactions. mdpi.com
Table 3: Example of Calculated Ligand Dissociation Energies for Metal Complexes
| Reaction | Metal | Ligand | Method | Calculated ΔE (kJ/mol) | Reference |
| [Au(PMe₃)₂]⁺ → [Au(PMe₃)]⁺ + PMe₃ | Au(I) | PMe₃ | DLPNO-CCSD(T) | 148.1 | arxiv.org |
| [Cu(bpy)(L)]⁺ → [Cu(bpy)]⁺ + L | Cu(I) | L = phosphine | DLPNO-CCSD(T) | 100.8 | arxiv.org |
| [Ni(H₂O)₅(L)]²⁺ → [Ni(H₂O)₅]²⁺ + L | Ni(II) | L = phosphine oxide | DFT | ~120-150 | mdpi.com |
Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases
While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. physchemres.org
For P(iPr)₃O, MD simulations can be applied to study its dynamic behavior in the liquid state or in solution. researchgate.net Such simulations can provide insights into:
Structural Properties: MD can predict bulk properties like density and radial distribution functions, which describe the average local structure around a molecule in the liquid phase.
Dynamic Properties: Simulations can be used to calculate transport properties such as the self-diffusion coefficient and rotational correlation times. This reveals how quickly P(iPr)₃O molecules move and tumble within a liquid or solution.
Solvation Structure: When simulating P(iPr)₃O in a solvent, MD can characterize the solvation shell, showing the arrangement and orientation of solvent molecules around the solute and quantifying solute-solvent interactions.
Phase Transitions: By simulating the system at different temperatures, MD can be used to study phase transitions and predict properties like the glass transition temperature (Tg), which is relevant for understanding the behavior of materials containing P(iPr)₃O. shu.ac.uk
While specific MD studies on P(iPr)₃O are not widely published, the methodology has been applied to similar molecules like trimethylphosphine, demonstrating its utility for investigating structure and dynamics in the liquid phase. researchgate.net
Computational Prediction in Probing Surface Acidity and Heterogeneous Catalysis
Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate interactions between probe molecules and catalyst surfaces at an atomic level. umn.edu These methods provide powerful insights into surface acidity and the mechanisms of heterogeneous catalysis by calculating parameters that are often difficult to measure experimentally. researchgate.net this compound (P(iPr)₃O), and structurally related phosphine oxides, are excellent candidates for such computational studies due to the sensitivity of their P=O bond to the electronic environment, making them effective probes for acidic sites on surfaces like metal oxides. berkeley.eduresearchgate.net
Theoretical models can predict adsorption energies, binding geometries, and electronic structure modifications upon adsorption, which collectively help in characterizing the nature and strength of surface acid sites. researchgate.net For instance, DFT calculations can differentiate between physisorption (weak van der Waals forces) and chemisorption (stronger covalent or acid-base interactions), providing a quantitative measure of the interaction strength. berkeley.edu This information is crucial for understanding how a catalyst's surface properties influence its activity and selectivity.
Detailed research findings from computational studies on analogous phosphine oxides demonstrate their utility in probing oxide surfaces. DFT calculations have been used to model the adsorption of phosphine oxides on silica (B1680970) (SiO₂), revealing the energetic feasibility of both hydrogen bonding and covalent bond formation with surface silanol (B1196071) groups. berkeley.edu These studies can quantify the interaction energies, which correlate with the nature of the substituents on the phosphorus atom and the polarization of the P=O group.
The table below presents comparative computational data for triethylphosphine (B1216732) oxide and triphenylphosphine (B44618) oxide on a model SiO₂ surface, illustrating how theoretical calculations can discern the strength of surface interactions.
| Compound | Interaction Type | Calculated Interaction Energy (kJ/mol) |
| Triethylphosphine oxide | Hydrogen Bond (H-bond) | -103.8 |
| Triethylphosphine oxide | Covalent Bond | -20.9 |
| Triphenylphosphine oxide | Hydrogen Bond (H-bond) | -76.1 |
| Triphenylphosphine oxide | Covalent Bond | -1.7 |
This data is derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and includes zero-point vibrational energy and basis set superposition error corrections. berkeley.edu
The data clearly indicates that the interaction strength is influenced by the electronic and steric properties of the phosphine oxide. berkeley.edu The less bulky and more electron-donating ethyl groups in triethylphosphine oxide result in a stronger hydrogen bonding interaction with the silica surface compared to the bulkier, less electron-donating phenyl groups in triphenylphosphine oxide. berkeley.edu
Furthermore, computational methods are used to predict changes in spectroscopic signatures upon adsorption, which can then be correlated with experimental data. For example, the change in the ³¹P nuclear magnetic resonance (NMR) chemical shift of a phosphine oxide probe molecule upon adsorption can be calculated. researchgate.net A significant change in this chemical shift is indicative of a strong interaction with an acidic site. By comparing calculated NMR parameters for different adsorption configurations (e.g., binding to a Lewis acid site vs. a Brønsted acid site), researchers can help assign experimental spectra to specific surface species. ethz.ch
In the context of heterogeneous catalysis, DFT can be used to map potential energy surfaces for reactions occurring on the catalyst surface. umn.edu By calculating the activation energies for different reaction pathways, computational models can predict reaction mechanisms and identify rate-determining steps. researchgate.net The acidity of the surface, as probed by molecules like P(iPr)₃O, is a critical parameter in these calculations, as acid sites often play a direct role in stabilizing transition states or activating reactants.
The table below summarizes the correlation between computational predictions for a probe molecule like P(iPr)₃O and the inferred properties of a heterogeneous catalyst surface.
| Computational Prediction | Inferred Surface Property | Implication for Catalysis |
| High Adsorption Energy | Strong acidic sites (Lewis or Brønsted) | Potential for strong reactant activation; may also lead to product inhibition. |
| Specific Binding Geometry | Identifies the nature of the active site (e.g., metal cation, hydroxyl group). | Helps in understanding structure-activity relationships. |
| Significant Change in Calculated NMR Chemical Shift | Strong electronic perturbation of the probe molecule. | Confirms the presence and strength of acidic centers. |
| Low Calculated Activation Barrier for a Test Reaction | High catalytic activity for that reaction pathway. | Guides the design of more efficient catalysts. |
Applications of P Ipr 3o in Specialized Chemical Processes and Research Methodologies
Catalysis in Organic Synthesis
In the realm of organic synthesis, P(iPr)3O serves as a ligand in various metal-catalyzed reactions. The phosphoryl group (P=O) in phosphine (B1218219) oxides is a hard Lewis base, allowing for coordination to metal centers. wikipedia.org This coordination can influence the reactivity and selectivity of the catalytic system.
Triisopropylphosphine (B1582976) oxide can act as a ligand in homogeneous catalysis, where the catalyst is in the same phase as the reactants. Phosphine oxides are generally considered weak ligands, but their stability towards oxidation makes them advantageous in certain catalytic systems where phosphine ligands might degrade. The coordination of the phosphine oxide to a metal center can stabilize the catalytic species and modulate its electronic properties.
The catalytic activity of metal complexes with phosphine oxide ligands is influenced by the nature of the substituents on the phosphorus atom. The electron-donating isopropyl groups in P(iPr)3O increase the electron density on the phosphoryl oxygen, enhancing its coordination ability compared to less basic phosphine oxides. This property can be crucial for the stabilization of catalytically active metal centers.
Asymmetric Hydrogenation
In asymmetric hydrogenation, chiral catalysts are employed to produce enantiomerically enriched products from prochiral substrates. While P(iPr)3O itself is achiral, it can be incorporated into chiral ligand frameworks or used in supramolecular catalytic systems. For instance, phosphine oxides can act as hydrogen bond acceptors, interacting with a chiral ligand to form a bidentate supramolecular ligand. acs.org These systems have been evaluated in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showing high enantioselectivity for substrates bearing a hydroxyl group. acs.org
Iridium-catalyzed asymmetric hydrogenation has also been explored with various phosphine-based ligands. While direct application of P(iPr)3O as the primary ligand is not extensively documented, the principles of ligand design in these systems often involve tuning the steric and electronic environment around the metal center, a role that P(iPr)3O could potentially fulfill in more complex ligand architectures.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. tcichemicals.comrsc.orgnih.gov Phosphine ligands are crucial for the efficiency of these reactions, and phosphine oxides have been investigated as stabilizing ligands for palladium catalysts. researchgate.net The use of bulky and electron-rich phosphine ligands can enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. tcichemicals.com
While specific data for P(iPr)3O in these reactions is limited, related bulky phosphine ligands have shown high efficacy. For example, in the Suzuki-Miyaura coupling, catalysts with bulky phosphine ligands can achieve high yields at low catalyst loadings, even at room temperature for the coupling of aryl chlorides. nih.gov The steric bulk of the isopropyl groups in P(iPr)3O could similarly influence the stability and activity of palladium catalysts.
Below is a table summarizing the performance of palladium catalysts with related bulky phosphine ligands in Suzuki-Miyaura coupling, which provides an indication of the potential utility of catalysts based on ligands like P(iPr)3O.
| Aryl Halide | Boronic Acid | Ligand | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic acid | SPhos | 98 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | XPhos | 95 |
| 1-Chloro-4-nitrobenzene | 3,5-Dimethylphenylboronic acid | tBuXPhos | 99 |
Direct C-H functionalization is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. ub.edunih.gov In some palladium-catalyzed C-H functionalization reactions, a directing group is used to position the catalyst at a specific C-H bond. snnu.edu.cn The phosphine oxide moiety has been employed as a directing group in such transformations. nih.gov
For example, in the palladium-catalyzed α-arylation of benzylic phosphine oxides, the phosphine oxide group directs the catalyst to the benzylic C-H bond, enabling its coupling with aryl bromides. nih.gov While this has been demonstrated with diphenyl and dicyclohexyl phosphine oxide derivatives, the same principle could be applied to substrates containing the triisopropylphosphine oxide group. The reaction typically proceeds with a palladium acetate catalyst and a suitable ligand, such as Xantphos, under basic conditions. nih.gov
The general scheme for the palladium-catalyzed α-arylation of a benzylic phosphine oxide is shown below:
This methodology provides a route to diarylmethyl phosphine oxides, which are valuable intermediates in organic synthesis.
Advanced Separations Chemistry
This compound is also a valuable reagent in the field of separations chemistry, particularly for the extraction of metal ions from aqueous solutions. Its effectiveness stems from the ability of the phosphoryl oxygen to coordinate to metal ions.
Trialkylphosphine oxides, including P(iPr)3O, are effective extractants for a variety of metal ions, most notably lanthanides and actinides, from acidic media. researchgate.net The extraction mechanism is highly dependent on the acidity of the aqueous phase.
At high acid concentrations, the extraction proceeds via a solvation mechanism. The neutral P(iPr)3O molecule coordinates to the metal-nitrate complex, forming a neutral species that is soluble in the organic phase. For a trivalent lanthanide ion (Ln³⁺), the extracted species is typically of the form [Ln(NO₃)₃(P(iPr)₃O)ₓ].
At lower acidities, trialkylphosphine oxides can exhibit a cation-exchange mechanism due to tautomerization to the phosphinous acid form (R₂P(OH)). nih.gov This allows for the extraction of metal ions through the exchange of a proton for a metal cation. The equilibrium between the phosphine oxide and phosphinous acid forms is influenced by the nature of the alkyl groups.
The structure of the alkyl groups also affects the extraction efficiency. Generally, for neutral organophosphorus extractants, the extraction efficiency follows the order: phosphine oxide > phosphinate > phosphonate > phosphate. wikipedia.org Longer alkyl chains tend to increase the extraction efficiency, while branched chains can sometimes hinder extraction due to steric effects. wikipedia.org
The table below shows the distribution ratios (D) for the extraction of selected lanthanides with different neutral organophosphorus extractants, illustrating the superior extraction capability of phosphine oxides.
| Lanthanide | TBP (Phosphate) | DEHCNPB (Phosphonate) | Cyanex 923 (Phosphine Oxide) |
|---|---|---|---|
| La | 0.1 | 1.5 | 20 |
| Nd | 0.3 | 5.0 | 50 |
| Eu | 0.5 | 10.0 | 100 |
| Lu | 1.0 | 20.0 | 250 |
To improve the selectivity of metal ion separations, P(iPr)3O can be used as a building block for the synthesis of more complex, bifunctional ligands. By incorporating other donor groups into the molecule, it is possible to create extractants with a higher affinity and selectivity for specific metal ions. mdpi.com
For example, the introduction of a nitrogen-containing heterocyclic ring or another phosphoryl group can lead to ligands that form more stable chelate complexes with metal ions. This "pre-organization" of the ligand can significantly enhance the separation factor between chemically similar ions, such as americium(III) and europium(III), which is a challenging separation in nuclear fuel reprocessing. researchgate.net
The design of such ligands often involves creating a specific "pocket" that preferentially binds to a metal ion of a particular size and coordination geometry. The steric bulk of the isopropyl groups in P(iPr)3O can be exploited in these designs to control the geometry of the resulting metal complexes and fine-tune the selectivity of the extractant.
P(iPr)3O as a Spectroscopic Probe Molecule
This compound, P(iPr)3O, serves as a highly effective spectroscopic probe molecule in various fields of chemical research. Its utility stems from the sensitivity of its phosphorus-oxygen (P=O) bond and the phosphorus nucleus (³¹P) to the local chemical environment. Spectroscopic techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, can detect subtle changes in the electronic structure of P(iPr)3O upon interaction with other chemical species. This sensitivity allows it to be used for detailed characterization of active sites on catalyst surfaces and for the precise measurement of weak intermolecular forces.
Characterization of Lewis and Brønsted Acid Sites on Solid Surfaces
The acidic properties of solid materials, such as zeolites and metal oxides, are critical to their performance in heterogeneous catalysis. nih.govdigitellinc.com These materials can possess two primary types of acid sites: Brønsted acids, which are proton donors (e.g., bridging Si-OH-Al groups in zeolites), and Lewis acids, which are electron-pair acceptors (e.g., coordinatively unsaturated metal centers). tue.nl A comprehensive understanding of the nature, strength, and concentration of these sites is essential for designing efficient catalysts. dntb.gov.uaresearchgate.net
Trialkylphosphine oxides, including P(iPr)3O and the closely related trimethylphosphine (B1194731) oxide (TMPO), are excellent probe molecules for this purpose, particularly when used with ³¹P solid-state NMR spectroscopy. springernature.commdpi.com The basic oxygen atom of the phosphine oxide interacts selectively with the acid sites on a solid surface. This interaction perturbs the electronic environment of the phosphorus nucleus, leading to a measurable change in its ³¹P NMR chemical shift.
The magnitude of this chemical shift provides both qualitative and quantitative information about the acid sites:
Discrimination between Brønsted and Lewis Sites: The ³¹P chemical shift of P(iPr)3O adsorbed on a Brønsted acid site is distinctly different from that on a Lewis acid site. When P(iPr)3O interacts with a Brønsted acid, it becomes protonated, forming a hydrogen-bonded adduct, [R₃PO-H]⁺. Adsorption on a Lewis acid site involves the donation of the oxygen's lone pair to the Lewis acid center, forming a coordinate bond. These differing interactions result in separate, identifiable peaks in the ³¹P NMR spectrum. springernature.com
Quantification of Acid Strength: A direct correlation exists between the ³¹P chemical shift of the adsorbed phosphine oxide and the strength of the acid site. For Brønsted sites, a greater downfield chemical shift (a higher ppm value) corresponds to a stronger proton-donating ability. Similarly, for Lewis sites, a larger downfield shift indicates a stronger electron-accepting character. This relationship allows for the creation of an acidity scale, enabling the ranking of different solid acids.
The table below summarizes typical ³¹P NMR chemical shift ranges for trimethylphosphine oxide (TMPO), a common probe molecule whose behavior is analogous to P(iPr)3O, when adsorbed on various acid sites. These values illustrate the ability of the technique to distinguish between acid types and strengths.
| Adduct Formed with TMPO | Interaction Description | Acid Type | Typical ³¹P Chemical Shift (δ/ppm) |
|---|---|---|---|
| TMPO-H⁺ | Protonation by a Brønsted acid site | Brønsted | 66–90 |
| TMPO···Lewis Acid | Coordination to a Lewis acid site | Lewis | 52–65 |
| (TMPO)₂H⁺ | Proton shared between two TMPO molecules (weaker Brønsted sites) | Brønsted | 60–80 |
| Physisorbed TMPO | Weak, non-specific interaction with the surface | N/A | 42–49 |
Data adapted from studies on trimethylphosphine oxide (TMPO) as a ³¹P NMR probe molecule for solid acid catalysts. springernature.com
Quantification of Non-Covalent Interaction Strengths in Complex Systems
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and chalcogen bonds, are fundamental to supramolecular chemistry, molecular recognition, and materials science. nih.govusf.edund.edu The quantification of the strength of these interactions is crucial for understanding and designing complex molecular systems. rsc.org P(iPr)3O is an ideal probe for these studies due to its strong Lewis basicity centered on the oxygen atom, which can act as an acceptor for a wide range of non-covalent bond donors.
When P(iPr)3O engages in a non-covalent interaction, the perturbation of the P=O bond can be monitored by various spectroscopic methods. The strength of the interaction often correlates with the magnitude of the spectroscopic change.
Halogen and Chalcogen Bonding: Halogen bonds (XB) and chalcogen bonds (ChB) are highly directional interactions where a region of positive electrostatic potential (a σ-hole) on a halogen or chalcogen atom interacts with a Lewis base, such as the oxygen of P(iPr)3O. nih.govresearchgate.netnih.gov The formation of these bonds leads to predictable changes in spectroscopic parameters. For instance, in IR spectroscopy, the P=O stretching frequency shifts to a lower wavenumber upon formation of a halogen or chalcogen bond, with the magnitude of the redshift correlating with the bond strength. In NMR spectroscopy, the ³¹P chemical shift moves downfield, and the extent of this shift can be used to quantify the interaction energy. mdpi.com
The table below presents data from computational studies on the interaction of a generic phosphine oxide (R₃PO) with various σ-hole donors, illustrating how spectroscopic shifts correlate with interaction energies.
| Interaction Type | Donor Molecule (Example) | Interaction Energy (kcal/mol) | Calculated Δδ ³¹P (ppm) | Calculated Δν(P=O) (cm⁻¹) |
|---|---|---|---|---|
| Halogen Bond | F-Br (Bromofluoride) | -12.5 | +25.8 | -45 |
| Halogen Bond | F-Cl (Chlorofluoride) | -8.2 | +18.1 | -28 |
| Chalcogen Bond | FH₂S (Sulfur-based donor) | -7.1 | +15.5 | -21 |
| Chalcogen Bond | FH₂Se (Selenium-based donor) | -9.8 | +20.3 | -33 |
| Pnictogen Bond | FH₂P (Phosphorus-based donor) | -6.5 | +12.0 | -18 |
Data are illustrative and based on DFT calculations of interactions between generic Lewis bases and various σ-hole donors. mdpi.com
By systematically studying the spectroscopic response of P(iPr)3O upon interaction with a series of bond donors, researchers can establish robust correlations between spectroscopic observables and interaction energies. This allows for the rapid and reliable quantification of non-covalent interaction strengths in newly designed supramolecular systems.
Emerging Research Directions and Future Outlook for P Ipr 3o Studies
Development of Novel P(iPr)3O-Derived Ligand Architectures
The exploration of new ligand architectures derived from triisopropylphosphine (B1582976) oxide (P(iPr)3O) is a burgeoning area of research. While P(iPr)3O itself is a simple tertiary phosphine (B1218219) oxide, its derivatives are being investigated for their potential in creating more complex and functional ligands. The core idea is to modify the isopropyl groups or introduce other functionalities to the phosphorus center, thereby tailoring the steric and electronic properties of the resulting ligands for specific catalytic applications. smolecule.com
One approach involves the synthesis of diphosphine-phosphine oxide ligands, such as {[o-iPr2P(C6H4)]2P(═O)H}, which can be coordinated to metals like iridium and palladium. acs.org These "pincer" type ligands can enforce specific geometries around the metal center, influencing the catalytic activity and selectivity. For instance, the treatment of {[o-iPr2P(C6H4)]2P(═O)H} with [IrCl(cyclooctene)2]2 results in the formation of a pincer hydride complex via phosphine-assisted P(O)–H bond activation. acs.org
Another avenue of research focuses on the development of supramolecular ligands based on phosphine oxides. acs.org In this strategy, non-covalent interactions, such as hydrogen bonding, are utilized to assemble bidentate ligands from simpler phosphine oxide and phosphoramidite (B1245037) precursors. acs.org The strength of these interactions can be fine-tuned by altering the substituents on the phosphine oxide, which in turn affects the geometry and catalytic performance of the resulting metal complexes. acs.org For example, a series of bisphosphine monoxides have been used to create supramolecular rhodium catalysts for asymmetric hydrogenation. acs.org
Furthermore, the synthesis of novel phosphonium (B103445) salts derived from tertiary phosphines and substituted acrylic acids represents another direction in developing P(iPr)3O-related structures. tandfonline.com These compounds have potential applications as catalysts and antimicrobial agents. tandfonline.com
| Ligand Type | Synthetic Approach | Metal Complex Examples | Potential Applications |
| Diphosphine-phosphine oxide (pincer) | Coordination of {[o-iPr2P(C6H4)]2P(═O)H} | {(o-iPr2PC6H4)2P(O)]IrHCl} | Catalysis |
| Supramolecular phosphine oxide ligands | Self-assembly via hydrogen bonding | [Rh(bisphosphine monoxide)(phosphoramidite)(cod)]BF4 | Asymmetric Hydrogenation |
| Phosphonium salts | Reaction of tertiary phosphines with acrylic acids | Not specified | Catalysis, Antimicrobial agents |
Integration of P(iPr)3O into Advanced Materials Science Research
Triisopropylphosphine oxide and its derivatives are finding increasing utility in the field of materials science, particularly in the synthesis and functionalization of nanoparticles and polymers. The ability of the phosphine oxide group to coordinate to metal centers makes it a valuable ligand for controlling the growth and stability of metal oxide nanoparticles. ontosight.aimdpi.comrsc.org
In the synthesis of nanomaterials, trialkylphosphine oxides, a class to which P(iPr)3O belongs, can act as stabilizing agents. For instance, tributylphosphine (B147548) oxide (TBPO) is used to stabilize titanium dioxide (TiO2) nanoparticles during their synthesis. Similarly, trimethylphosphine (B1194731) oxide (TMPO) has been employed in the synthesis of various functional materials, including polymers and nanomaterials, due to its capacity to form covalent bonds with metal ions. ontosight.ai The bulky isopropyl groups of P(iPr)3O can provide significant steric hindrance, which could be advantageous in controlling particle size and preventing aggregation during nanoparticle synthesis. vulcanchem.com
A notable application is the use of phosphine oxides as probe molecules in solid-state NMR studies to characterize the surfaces of metal oxide nanoparticles. scispace.comacs.orgresearchgate.net Trimethylphosphine (TMP) and trialkylphosphine oxides (R3PO) can report on the different microenvironments on a solid surface, providing qualitative and quantitative information about surface features. scispace.comresearchgate.net This "surface fingerprinting" technique allows for a better understanding of the relationship between surface properties and the physicochemical behavior of nanomaterials, which is crucial for applications in catalysis, electronics, and medicine. mdpi.comacs.org For example, this method has been used to map the surfaces of various ZnO samples. acs.orgresearchgate.net
Furthermore, P(iPr)3O-containing structures are being explored in the development of novel coordination polymers. A three-dimensional manganese(II) coordination polymer, {Mn(i-Pr)3PO2}, has been synthesized and shown to exhibit ferroelastic properties. rsc.org This material incorporates P(iPr)3O as a coligand, leading to a new network topology and interesting physical properties, which could have applications in memory and multifunctional devices. rsc.org
| Material Application | Role of P(iPr)3O or Derivative | Example System | Key Findings |
| Nanoparticle Synthesis | Stabilizing Agent | Titanium dioxide (TiO2) nanoparticles with TBPO | Control of particle size and prevention of aggregation. |
| Surface Characterization | Probe Molecule in Solid-State NMR | ZnO nanoparticles with TMPO | Qualitative and quantitative information on surface cations, anions, and defects. acs.orgresearchgate.net |
| Coordination Polymers | Coligand | {Mn(i-Pr)3PO2} | Formation of a 3D ferroelastic material with a novel network topology. rsc.org |
Synergistic Approaches Combining Computational and Experimental Investigations
The synergy between computational and experimental methods is proving to be a powerful tool for advancing the understanding of this compound and related systems. chemrxiv.orgchemrxiv.org Density Functional Theory (DFT) calculations are increasingly being used to complement experimental findings, providing deeper insights into reaction mechanisms, electronic structures, and the properties of P(iPr)3O-containing molecules and materials. chemrxiv.orgduq.educardiff.ac.uk
One area where this combined approach has been particularly fruitful is in the study of catalytic mechanisms. For example, in the context of bimetallic catalysis, theoretical studies have been used to discover and understand the role of dual-bridged Ni-Al hetero-bimetallic species formed with secondary phosphine oxides. chemrxiv.orgchemrxiv.org These computational predictions were subsequently verified by NMR experiments, leading to a more complete picture of the active catalyst and the reaction pathway. chemrxiv.orgchemrxiv.org Similarly, computational investigations have been conducted to elucidate the catalytic cycle of the redox-neutral Mitsunobu reaction, where functionalized phenolic tertiary phosphine oxides act as organocatalysts. duq.edu These studies helped to resolve conflicting interpretations of the mechanism and identify a more energetically favorable pathway. duq.edu
DFT calculations are also employed to understand the electronic properties and bonding in metal complexes containing P(iPr)3O-derived ligands. In a study of iridium and palladium pincer complexes, computational methods were used to investigate the mechanism of P(O)–H bond activation at the palladium center. acs.org Furthermore, electronic structure analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV), have been used to probe the nature of metal-ligand bonds and compare the Lewis acidity of different pincer ligands. acs.org
The adsorption of phosphine oxides like trimethylphosphine oxide (TMPO) on zeolite surfaces has also been investigated using DFT. acs.org These calculations provide information on the interaction of the probe molecule with the acid sites of the zeolite, which is crucial for interpreting experimental ³¹P NMR data used to characterize the acidity of these materials. acs.org
| Research Area | Computational Method | Experimental Technique | Key Insights Gained |
| Bimetallic Catalysis | DFT | NMR Spectroscopy | Discovery and verification of a dual-bridged Ni-Al active species. chemrxiv.orgchemrxiv.org |
| Organocatalysis | DFT | Reaction Kinetics | Elucidation of the catalytic cycle for the Mitsunobu reaction. duq.edu |
| Pincer Complexes | DFT, QTAIM, EDA-NOCV | X-ray Crystallography, IR Spectroscopy | Understanding of P(O)-H bond activation and ligand electronic properties. acs.orgacs.org |
| Zeolite Acidity | DFT | Solid-State ³¹P NMR | Interpretation of NMR data and understanding of probe molecule-surface interactions. acs.org |
Addressing Unresolved Challenges and Identifying New Research Frontiers in P(iPr)3O Chemistry
Despite the progress made, several challenges and unanswered questions remain in the chemistry of this compound and its derivatives, opening up new frontiers for future research.
A significant challenge lies in the synthesis of certain phosphine oxides. For instance, the synthesis of primary phosphine oxides is often complicated by the fact that they can spontaneously disproportionate, and the precursor primary phosphines are prone to air oxidation. researchgate.net Developing robust and general synthetic methods for such compounds is an ongoing research effort.
In the realm of catalysis, a long-term challenge is the unraveling of complex catalytic reaction mechanisms to enable the rational design of more efficient catalysts. chemrxiv.orgchemrxiv.org While synergistic computational and experimental approaches have made significant strides, many catalytic systems involving phosphine oxide ligands are still not fully understood. chemrxiv.orgchemrxiv.org For example, in bimetallic catalysis, the precise nature of the synergistic effects between the two metal centers bridged by phosphine oxide ligands is an area of active investigation. chemrxiv.org
The development of new applications for P(iPr)3O and its derivatives is another key research frontier. While its use in nanoparticle synthesis and as a ligand in catalysis is established, exploring its potential in other areas of materials science and beyond could yield exciting discoveries. For example, the ferroelastic properties observed in a P(iPr)3O-containing coordination polymer suggest that further exploration of such materials could lead to novel functional devices. rsc.org
Furthermore, the fundamental understanding of the structure-property relationships in P(iPr)3O-based systems is not yet complete. For instance, while it is known that the bulky isopropyl groups of P(iPr)3O impart significant steric hindrance, a more quantitative understanding of how this influences its coordination chemistry and reactivity compared to other trialkylphosphine oxides would be beneficial. vulcanchem.com There is also a need for more detailed crystallographic analysis of P(iPr)3O and its complexes to better understand its solid-state structure and intermolecular interactions. vulcanchem.com
Finally, addressing the challenges related to CO2 fixation and the development of catalysts for the oxygen evolution reaction (OER) are major research frontiers where phosphine oxide chemistry could potentially contribute. nih.govoaepublish.com The development of catalysts for these processes is crucial for a sustainable energy future, and the unique electronic and steric properties of P(iPr)3O-derived ligands could be leveraged to design novel catalytic systems for these challenging transformations. nih.govoaepublish.com
| Research Challenge/Frontier | Key Questions | Potential Approaches |
| Synthetic Methodology | How can we develop stable and general routes to challenging phosphine oxides? | Exploration of new reagents and reaction conditions; use of protecting groups. researchgate.netrsc.org |
| Catalytic Mechanism Elucidation | What is the precise nature of synergistic effects in bimetallic catalysis? | Advanced in-situ spectroscopic techniques combined with high-level computational modeling. chemrxiv.orgchemrxiv.org |
| New Applications | Can P(iPr)3O-based materials be used in areas beyond catalysis and nanoparticle synthesis? | Synthesis and characterization of new coordination polymers and hybrid materials. rsc.org |
| Structure-Property Relationships | How do the steric and electronic properties of P(iPr)3O quantitatively influence its behavior? | Systematic comparative studies with other phosphine oxides; detailed crystallographic and computational analysis. vulcanchem.com |
| Sustainable Chemistry | Can P(iPr)3O-derived ligands be used to develop catalysts for CO2 fixation or OER? | Design and synthesis of new metal complexes and testing their catalytic activity in these reactions. nih.govoaepublish.com |
Q & A
Basic: What are the standard synthetic routes for Triisopropylphosphine oxide, and how can reaction progress be monitored?
Methodological Answer:
this compound (TIPO) is typically synthesized via oxidation of triisopropylphosphine using oxidizing agents like hydrogen peroxide or oxygen. Reaction progress is monitored using thin-layer chromatography (TLC) to track the disappearance of starting materials and formation of the oxide. Post-reaction, triethylammonium chloride byproducts are removed via filtration, and purification is achieved through column chromatography using silica gel. Solvent evaporation under reduced pressure yields the pure product .
Basic: What spectroscopic techniques are most effective for characterizing TIPO’s structural purity?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) is critical for confirming TIPO’s structure, with ³¹P NMR showing a distinct downfield shift (δ ~20-30 ppm) for the phosphoryl group. Infrared (IR) spectroscopy identifies the P=O stretch (~1150-1250 cm⁻¹). X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in phosphine oxide analogs .
Advanced: How does TIPO function as a ligand in transition metal complexes, and what factors influence its coordination behavior?
Methodological Answer:
TIPO acts as a Lewis base, donating electron density from the phosphoryl oxygen to metal centers. Its steric bulk from isopropyl groups can hinder coordination, favoring low-coordination-number complexes. For example, in osmium and ruthenium complexes, TIPO stabilizes η²-H₂BH₂ intermediates, as shown in gas-phase studies. Key factors include:
- Steric effects : Bulky substituents reduce ligand lability.
- Electronic effects : Electron-withdrawing groups on phosphorus modulate basicity.
Experimental design should vary solvent polarity (e.g., THF vs. toluene) and metal-to-ligand ratios to optimize coordination .
Advanced: How can researchers resolve contradictions in reported basicity values for phosphine oxides like TIPO?
Methodological Answer:
Discrepancies in basicity (e.g., pKa variations) arise from solvation effects and measurement conditions. To reconcile
Control solvent polarity : Use consistent solvents (e.g., water vs. acetonitrile) for comparisons.
Account for inductive effects : Electron-donating groups (e.g., isopropyl) increase basicity by stabilizing the conjugate acid.
Reference standardized methods : Use potentiometric titrations under inert atmospheres to avoid oxidation artifacts .
Basic: What safety protocols are essential when handling TIPO in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Disposal : Collect waste in sealed containers; avoid release into waterways due to aquatic toxicity.
- Emergency measures : For spills, use mechanical collection (avoid sweeping) and notify environmental safety authorities .
Advanced: How can TIPO’s role in catalytic systems be experimentally optimized?
Methodological Answer:
Design experiments to evaluate:
- Ligand loading : Vary TIPO/metal ratios (e.g., 1:1 to 1:4) to identify stoichiometric vs. catalytic effects.
- Solvent selection : Test polar (DMF) vs. non-polar (hexane) solvents to modulate reaction rates.
- Temperature gradients : Use differential scanning calorimetry (DSC) to assess thermal stability during catalysis.
Refer to phosphine oxide analogs (e.g., TOPO in extraction systems) for methodological parallels .
Basic: What purification strategies are recommended for isolating TIPO from reaction mixtures?
Methodological Answer:
After filtration to remove salts, use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to separate TIPO from unreacted phosphine or byproducts. Recrystallization from hot ethanol can further enhance purity, as described for structurally similar dispirophosphazenes .
Advanced: How do steric and electronic properties of TIPO impact its reactivity in organometallic synthesis?
Methodological Answer:
- Steric hindrance : The isopropyl groups limit access to the phosphorus center, favoring monodentate coordination and reducing unwanted side reactions (e.g., dimerization).
- Electronic effects : The strong P=O dipole enhances metal-ligand bond strength, stabilizing reactive intermediates.
Comparative studies with less bulky analogs (e.g., trimethylphosphine oxide) can isolate these effects .
Basic: What analytical techniques confirm the absence of residual triisopropylphosphine in TIPO?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Detect trace phosphine via its volatile byproducts.
- ³¹P NMR : Free phosphine (δ ~-20 ppm) is distinct from TIPO’s phosphoryl signal.
- Colorimetric assays : Use AgNO3 to precipitate residual phosphine as Ag3P .
Advanced: How can computational modeling predict TIPO’s behavior in novel reaction environments?
Methodological Answer:
Employ density functional theory (DFT) to calculate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
